CRT0063465
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Overview
Description
CRT0063465 is a synthetic compound that belongs to the pyrazolopyrimidine class. This compound has garnered interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, featuring a bromophenyl group and a pyrazolopyrimidine core, makes it a valuable subject for research and development.
Scientific Research Applications
CRT0063465 has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CRT0063465 typically involves multiple steps, starting with the preparation of the pyrazolopyrimidine core. One common method involves the cyclocondensation of appropriate precursors under basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
CRT0063465 can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, such as alkyl or aryl groups.
Mechanism of Action
The mechanism of action of CRT0063465 involves its interaction with specific molecular targets. For instance, it has been shown to bind to glycolytic kinase PGK1 and oxidative stress sensor DJ1 . These interactions can modulate cellular processes such as glucose homeostasis and oxidative stress response, which are linked to telomere signaling and cellular aging .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
- 5-(4-Bromophenyl)-7-(2,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Uniqueness
Compared to similar compounds, CRT0063465 stands out due to its specific structural features, such as the presence of a propanoic acid group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H16BrN3O2 |
---|---|
Molecular Weight |
374.238 |
IUPAC Name |
3-(2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid |
InChI |
InChI=1S/C17H16BrN3O2/c1-10-14(7-8-17(22)23)11(2)21-16(19-10)9-15(20-21)12-3-5-13(18)6-4-12/h3-6,9H,7-8H2,1-2H3,(H,22,23) |
InChI Key |
SJELVUFWTXHLTJ-UHFFFAOYSA-N |
SMILES |
O=C(O)CCC1=C(C)N2C(N=C1C)=CC(C3=CC=C(Br)C=C3)=N2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CRT0063465; CRT-0063465; CRT 0063465 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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